molecular formula C13H13BrN4O B2591587 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide CAS No. 2034587-56-7

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide

Cat. No.: B2591587
CAS No.: 2034587-56-7
M. Wt: 321.178
InChI Key: VNJYFFIXBYMPNJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and is considered an important building block for medicinal chemistry . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .


Synthesis Analysis

The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate of the process . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is also discussed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .

Scientific Research Applications

Synthesis and Material Applications

Essential Role of the Ancillary Ligand in the Color Tuning of Iridium Tetrazolate Complexes Research by Stagni et al. (2008) highlighted the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. This work illustrated how modifications in ligands, akin to the structural motifs seen in "5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide," can significantly affect the redox and emission properties of iridium(III) complexes. Such studies underscore the potential of using similar compounds in the construction of polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).

Biological Studies

Identification of Amides Derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) Zheng et al. (2013) identified potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, incorporating the 1H-pyrazolo[3,4-b]pyridine moiety. These compounds exhibited nanomolar antiproliferation activities against human tumor lines in vitro, highlighting the potential therapeutic applications of similar compounds, including "this compound," in cancer treatment (Zheng et al., 2013).

Chemical Properties and Reactivity

Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase Research by Falcone et al. (2019) focused on nicotinamide and pyridine-containing conjugates for their redox characteristics, mimicking natural redox agents NAD+/NADH. This study offers insights into the biochemical properties and potential applications of nicotinamide derivatives, suggesting areas where compounds like "this compound" could be explored for their redox behavior and utility in biochemical applications (Falcone et al., 2019).

Future Directions

The future directions for similar compounds involve the utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with other known methodologies .

Properties

IUPAC Name

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-10-5-9(7-15-8-10)13(19)17-11-2-4-18-12(6-11)1-3-16-18/h1,3,5,7-8,11H,2,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYFFIXBYMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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